

WH-4-023 Technical Profile

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Compound Focus: WH-4-023

Cat. No.: S548126

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WH-4-023 is a potent and selective dual inhibitor of Lck and Src kinases, with IC50 values of 2 nM and 6 nM, respectively, in cell-free assays [1] [2]. It also potently inhibits Salt-Inducible Kinases (SIK1, SIK2, SIK3) with IC50 values of 10 nM, 22 nM, and 60 nM, respectively [1]. The table below summarizes its key biochemical properties.

Property	Specification
Molecular Weight	568.67 g/mol [1] [2]
CAS Number	837422-57-8 [2]
Purity	≥ 99.87% [2]
Primary Targets (IC50)	Lck (2 nM), Src (6 nM) [1] [2]
Secondary Targets (IC50)	SIK1 (10 nM), SIK2 (22 nM), SIK3 (60 nM) [1]
Selectivity	>300-fold selective against p38α and KDR [1] [2]
Recommended Solvent	DMSO [2]
Solubility in DMSO	25 mg/mL (43.96 mM) [2]

Experimental Protocols & Validation

Here are key methodologies to validate the potency and function of **WH-4-023** in your experiments, from biochemical assays to cellular studies.

Biochemical Kinase Assay (Lck HTRF Assay) [2]

This homogeneous time-resolved fluorescence (HTRF) assay measures the ATP-dependent phosphorylation of a biotinylated peptide substrate.

- **Reaction Setup:** In a buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA), combine:
 - 250 pM Lck (GST-kinase domain fusion, AA 225-509)
 - 1.2 μM biotinylated gastrin substrate peptide
 - 0.5 μM ATP
 - **WH-4-023** (at varying concentrations for dose-response)
- **Incubation & Quenching:** Allow the kinase reaction to proceed, then stop it by adding a detection reagent.
- **Detection:** Add Streptavidin-allophycocyanin (SA-APC) and europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY) to the quenched reaction.
- **Reading:** Measure fluorescence in a plate reader with excitation at 320 nm and emission at 615 nm and 655 nm. The ratio of emissions at 665 nm/615 nm is used to calculate the level of phosphorylation and thus, inhibitor potency (IC₅₀).

Cellular Growth Inhibition Assay [1]

This protocol assesses the anti-proliferative effect of **WH-4-023**, which is a functional readout of its cellular potency.

- **Cell Seeding:** Plate susceptible cell lines (e.g., LAMA-84, K-562) in appropriate culture vessels.
- **Compound Treatment:** Treat cells with a range of concentrations of **WH-4-023**. A typical incubation time is 48-72 hours [1].
- **Viability Measurement:** Use a cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the number of viable cells after incubation.
- **Data Analysis:** Calculate the concentration that inhibits 50% of cell growth (IC₅₀). For reference, **WH-4-023** shows potent activity in lines like LAMA-84 (IC₅₀ = 3.8 nM) and K-562 (IC₅₀ = 161.7 nM) [1].

Troubleshooting Common Potency Issues

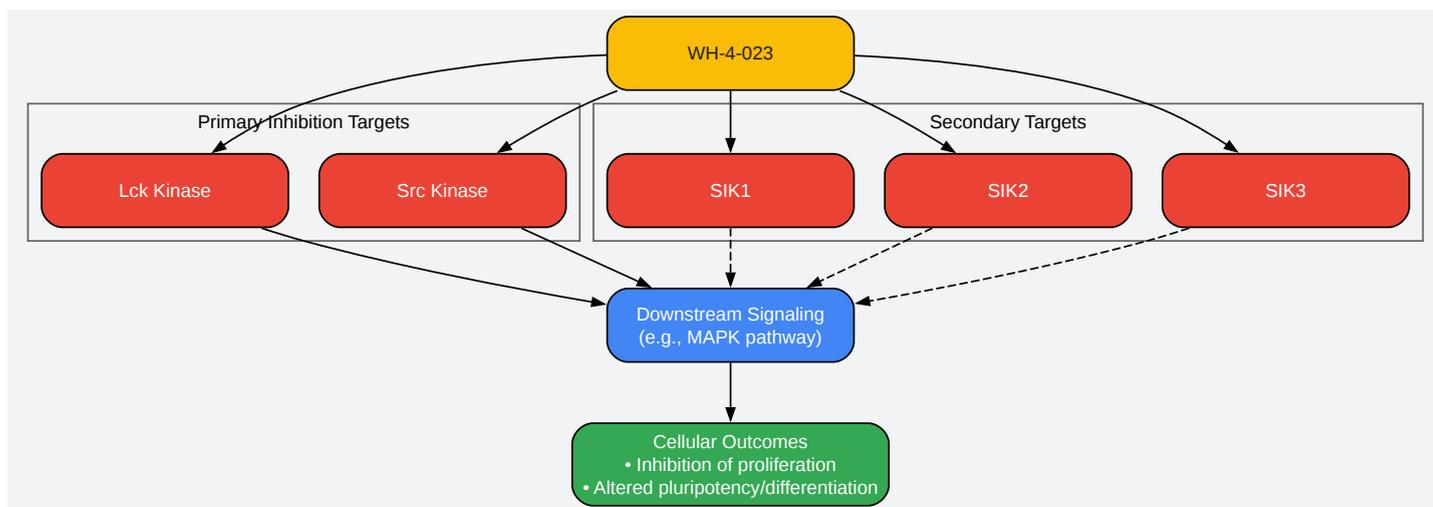
Here are frequent problems and their solutions to ensure you maintain **WH-4-023**'s activity.

- Problem: Unexpectedly Low Cellular Activity
 - Solution: Verify your stock solution preparation. Use fresh, anhydrous DMSO for reconstitution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C [2]. Confirm that your final treatment concentration in culture media is calculated correctly, accounting for dilution.
- Problem: Precipitate Formation in Solution
 - Solution: **WH-4-023** has a solubility of 25 mg/mL in DMSO [2]. If precipitation occurs, gently warm the solution and briefly sonicate to re-dissolve. For working solutions in aqueous buffers, ensure the final DMSO concentration is kept low (typically <0.5-1%). For in vivo studies, use a validated vehicle like 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [2].
- Problem: High Background in Kinase Assay
 - Solution: Optimize ATP and enzyme concentrations. The provided Lck HTRF assay uses an ATP concentration near its K_m (0.5 μM) [2]. Ensure all detection components (SA-APC, Eu-anti-PY) are fresh and properly diluted.
- Problem: Inconsistent Results Between Experiments
 - Solution: Use the same validated cell line and passage number. The pLCDM and pEPSC cell lines showed distinct pluripotency and differentiation states, leading to different responses to signaling inhibitors [3]. Ensure consistent cell culture conditions and passage procedures.

Mechanism & Signaling Pathway

WH-4-023 primarily functions as an ATP-competitive inhibitor targeting tyrosine kinases in the Src family. Its high potency against Lck and Src disrupts downstream signaling cascades critical for cell proliferation and survival [1] [2].

The diagram below illustrates its primary targets and downstream effects.



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Frequently Asked Questions

Q1: What is the shelf life of WH-4-023, and how should it be stored?

- **A1:** When stored as a powder at -20°C, it is stable for at least 3 years [2]. For stock solutions in DMSO, storage at -80°C is recommended for 2 years, and at -20°C for 1 year [2]. Always use newly opened, anhydrous DMSO to reconstitute, and aliquot to minimize freeze-thaw cycles.

Q2: Why might the observed cellular IC50 be much higher than the biochemical IC50?

- **A2:** This is common and can be due to several factors: cellular permeability, efflux pumps, high ATP concentrations in cells competing with the inhibitor, and compensation by alternative signaling pathways. The provided cellular growth inhibition IC50 values (e.g., 3.8 nM in LAMA-84 vs. 161.7 nM in K-562) [1] reflect these real-cell complexities.

Q3: Does WH-4-023 have off-target effects I should be aware of?

- **A3:** WH-4-023 is highly selective for Lck/Src over a range of kinases. However, it does potently inhibit SIK family kinases [1]. When interpreting results, especially in complex biological systems, the

potential contribution of SIK inhibition to the observed phenotype should be considered.

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References

1. WH-4-023 | Src inhibitor | Mechanism | Concentration [selleckchem.com]
2. WH-4-023 (Synonyms: Dual LCK/SRC inhibitor) [medchemexpress.com]
3. Selectively Inhibition of MAPK pathway showed positive ... [nature.com]

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